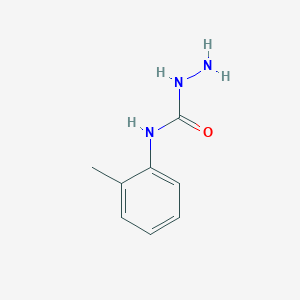

2-(哌啶-2-基)-1H-吲哚

描述

Synthesis Analysis

The synthesis of indole derivatives, including those related to 2-(Piperidin-2-yl)-1H-indole, involves several sophisticated methods. One notable approach is the synthesis of enantiomerically pure 3-(piperidin-3-yl)-1H-indole derivatives through the N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles. This process yields various diastereomers and enantiomers, further analyzed using techniques like single-crystal X-ray crystallography to determine their molecular structures (Król et al., 2022). Additionally, asymmetric organocatalytic synthesis provides a method to create bisindole-piperidine-amino acid hybrids, showcasing the versatility of indole derivatives in synthesis processes (Zhong et al., 2014).

Molecular Structure Analysis

The molecular structure of indole derivatives is elucidated using various spectroscopic and crystallographic techniques. For example, the absolute configuration of enantiomeric pairs of 3-(piperidin-3-yl)-1H-indole derivatives was determined through systematic studies, revealing insights into the solid-state structure of racemates and homoenantiomeric crystals (Król et al., 2022).

Chemical Reactions and Properties

Indole derivatives engage in a variety of chemical reactions, showcasing a range of properties that make them valuable in synthetic chemistry. The fluorination of indole derivatives, for instance, has been shown to produce selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles, highlighting the impact of chemical modifications on the biological activity of indole compounds (van Niel et al., 1999).

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. The regioselective synthesis and stereochemical structure of dispiro[3H-indole-3,2'-pyrrolidine-3',3"-piperidines] provide valuable information on the crystalline structure and hydrogen bonding patterns, contributing to the understanding of their physical properties (Shalaby et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-(Piperidin-2-yl)-1H-indole derivatives, including their reactivity, stability, and interaction with other molecules, are fundamental aspects of their study. The electrochemical oxidation of phenols in the presence of indole derivatives, leading to the synthesis of highly conjugated bisindolyl-p-quinone derivatives, exemplifies the unique chemical reactivity of indole derivatives under electrochemical conditions (Amani et al., 2012).

科学研究应用

药物设计与合成

哌啶类化合物是设计药物最重要的合成片段之一,在制药行业中发挥着重要作用 . 它们的衍生物存在于二十多种药物类别中,以及生物碱 . 2-(哌啶-2-基)-1H-吲哚结构可用于设计和合成新的药物。

药理学应用

近期科学文献中已报道了合成和天然哌啶类化合物(包括2-(哌啶-2-基)-1H-吲哚)的药理学应用 . 这些化合物可用于开发具有多种药理作用的新药物。

潜在药物的生物学评价

包含哌啶部分(如2-(哌啶-2-基)-1H-吲哚)的潜在药物的生物学评价是研究的重要领域 . 这涉及测试这些化合物对治疗的潜在功效和安全性。

抗纤维化活性

一些哌啶衍生物已显示出有希望的抗纤维化活性 . 因此,可以研究2-(哌啶-2-基)-1H-吲哚的潜在抗纤维化作用。

取代哌啶的合成

开发快速且经济高效的方法来合成取代的哌啶类化合物(包括2-(哌啶-2-基)-1H-吲哚)是现代有机化学的重要任务 .

有机光催化

已开发出一种有机光催化策略,可以使从易于获得的无机铵盐、烯烃中一步合成各种取代的2-哌啶酮 . 该方法可用于合成2-(哌啶-2-基)-1H-吲哚。

作用机制

Target of Action

2-(Piperidin-2-yl)-1h-indole is a derivative of piperidine, which is a significant synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s known that the active component with the piperidine moiety can develop a stable hydrophobic interaction with the ikkb catalytic pocket . This interaction could potentially lead to changes in the function of the target, influencing the biological processes it’s involved in.

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

One study found that a new analog of a piperidine derivative possessed better ikkb inhibitory properties than the reference drug . This suggests that 2-(Piperidin-2-yl)-1h-indole could potentially have similar inhibitory effects, depending on its specific structure and targets.

属性

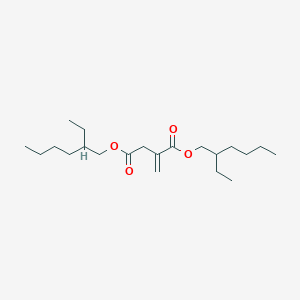

IUPAC Name |

2-piperidin-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-6-11-10(5-1)9-13(15-11)12-7-3-4-8-14-12/h1-2,5-6,9,12,14-15H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKHEDZUOBHGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20862-83-3 | |

| Record name | 20862-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)